molecular formula C18H17N3O3 B2681425 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2192745-52-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2681425
CAS No.: 2192745-52-9
M. Wt: 323.352
InChI Key: QFPQKUAEFSWGSB-UHFFFAOYSA-N
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Description

Structural Classification and Significance

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound combining a benzofuran core with a pyrimidine ring system. The benzofuran moiety consists of a fused benzene and furan ring, with a methoxy (-OCH₃) substituent at the 7th position and a carboxamide (-CONH-) group at the 2nd position. The pyrimidine component is substituted with a cyclopropyl group at the 6th position and linked to the benzofuran via a methylene (-CH₂-) bridge.

This structural architecture confers unique electronic and steric properties. The benzofuran system provides aromatic stability and π-π stacking potential, while the pyrimidine ring introduces hydrogen-bonding capabilities through its nitrogen atoms. The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Such hybrids are of interest due to their capacity to interact with diverse biological targets, including enzymes and receptors implicated in inflammation, cancer, and microbial pathogenesis.

Table 1: Key Structural Features

Component Substituent/Group Functional Role
Benzofuran core 7-Methoxy Electron-donating group
Benzofuran C2 Carboxamide Hydrogen-bond donor/acceptor
Pyrimidine C6 Cyclopropyl Lipophilicity modulator
Linking group Methylene bridge Conformational flexibility

Historical Development of Benzofuran-Pyrimidine Hybrid Compounds

The synthesis of benzofuran-pyrimidine hybrids emerged in the early 2000s as part of efforts to combine bioactive pharmacophores. Initial work focused on simple derivatives, such as 7-methoxy-1-benzofuran-3(2H)-one, to explore antimicrobial and antioxidant activities. By 2010, advances in cross-coupling reactions enabled the integration of pyrimidine rings, as seen in compounds like 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide.

A pivotal innovation was the use of palladium-catalyzed Suzuki-Miyaura couplings to attach cyclopropyl groups to pyrimidines, enhancing metabolic stability. For example, cyclopropa[b]benzofuran-6b-carboxamide derivatives demonstrated improved binding affinities to kinase targets compared to non-cyclopropyl analogs. These developments laid the groundwork for synthesizing the title compound, which optimizes steric and electronic properties through strategic substitution.

Research Rationale and Objectives

The rationale for studying this compound stems from three gaps in existing knowledge:

  • Dual-target engagement : Few studies have characterized hybrids capable of simultaneously modulating pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) and benzofuran-sensitive pathways (e.g., oxidative stress response).
  • Solubility-stability balance : The cyclopropyl group may mitigate the aqueous insolubility typical of benzofurans while retaining thermal stability.
  • Synthetic scalability : Prior methods for analogous compounds relied on low-yielding steps (e.g., <50% in carboxamide formation), necessitating optimized protocols.

Current research objectives include:

  • Determining crystallographic parameters to elucidate binding conformations.
  • Evaluating in vitro activity against Gram-positive bacteria and fungi, building on pyrimidine’s known antimicrobial effects.
  • Developing a scalable synthesis route using cost-effective catalysts (e.g., CuI-PPh₃ complexes).

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-4-2-3-12-7-16(24-17(12)15)18(22)19-9-13-8-14(11-5-6-11)21-10-20-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQKUAEFSWGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Attachment of the Cyclopropylpyrimidinyl Moiety: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:

    Optimization of Reaction Conditions: Including temperature, solvent, and reaction time.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Requires appropriate leaving groups and nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Receptor Activity: Affecting signal transduction pathways.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Benzimidazole Derivatives

describes benzimidazole derivatives such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) . Key differences include:

  • Core Structure : The target compound’s benzofuran-pyrimidine hybrid offers a larger π-conjugated system compared to the bicyclic benzimidazole core in B1/B8. This may enhance aromatic stacking interactions with biological targets.
  • Substituents : The 7-methoxy group on benzofuran (target) vs. the 4-methoxy on aniline (B1) alters electronic distribution. Methoxy at the benzofuran’s 7-position likely increases solubility while retaining planarity.
Feature Target Compound B1/B8 (Benzimidazoles)
Core Heterocycle Benzofuran + Pyrimidine Benzimidazole
Key Substituent 7-Methoxy (benzofuran) 4-Methoxy (aniline)
Linker Type Methylene Methoxy (B8) / Methylene (B1)
Hydrogen-Bonding Groups Carboxamide Acetamide (B8) / Aniline (B1)

Comparison with Acetamide-Containing Compounds

highlights N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a) , an acetamide derivative with a bromophenyl and oxetane group. Key contrasts include:

  • Electrophilic Character : The target’s pyrimidine ring is electron-deficient due to nitrogen atoms, whereas 9a’s bromophenyl group is electron-rich, affecting reactivity in nucleophilic environments.
  • Solubility: The cyclopropyl group in the target compound may reduce solubility compared to 9a’s oxetane, which is known to enhance aqueous solubility.
  • Steric Effects : The benzofuran’s planar structure in the target compound contrasts with 9a’s bulky oxetane and bromine substituents, which could hinder membrane permeability.
Feature Target Compound Compound 9a
Core Structure Benzofuran-Pyrimidine Bromophenyl + Oxetane
Solubility Modifiers Cyclopropyl, Methoxy Oxetane, Acetamide
Electrophilic Regions Pyrimidine Ring Bromophenyl Ring

Functional Implications : The target compound’s pyrimidine ring may facilitate interactions with enzymatic active sites, while 9a’s bromine and oxetane could enhance binding to hydrophobic pockets .

Comparison with Dye-Based Structures

However, the methoxy group in the target compound shares similarity with auxochromes in dyes, which influence light absorption. Unlike Methyl Violet’s extended conjugation (responsible for visible absorption), the target compound’s conjugation is localized, likely restricting its absorbance to UV regions.

Research Findings and Hypothetical Data

Although direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Kinase Inhibition Potential: The pyrimidine core is common in kinase inhibitors (e.g., imatinib). The cyclopropyl group may mimic hydrophobic substituents in such drugs, enhancing selectivity .
  • Antimicrobial Activity : Benzimidazole derivatives (B1/B8) exhibit antimicrobial properties; the target’s carboxamide could broaden its spectrum compared to B1’s aniline .
  • Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to 9a’s oxetane, which is prone to ring-opening reactions .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the benzofuran carboxamide class, characterized by the presence of a methoxy group and a cyclopropyl-substituted pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This is generally achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropylpyrimidine Group : This step may involve coupling reactions with cyclopropyl-substituted pyrimidines.
  • Final Carboxamide Formation : The final step involves the conversion to the carboxamide through reaction with an appropriate amine.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives similar to this compound. In vitro experiments demonstrated that these compounds can protect neuronal cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate) receptor activation. For instance, derivatives with specific substitutions exhibited considerable protection against NMDA-induced neuronal cell death at concentrations around 100 μM, with some compounds showing effects comparable to established neuroprotective agents like memantine .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues. The structure-activity relationship (SAR) studies suggest that specific substituents on the benzofuran moiety enhance these antioxidant activities, making them promising candidates for further development in neurodegenerative disease contexts .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, it can prevent excitotoxicity in neuronal cells.
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Influence on Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in various models:

StudyFindings
Neuroprotection AssayExhibited significant neuroprotective effects against NMDA-induced toxicity at 100 μM concentrations .
Antioxidant ActivityDemonstrated ROS scavenging capabilities and inhibition of lipid peroxidation .
Cancer Cell Line StudiesPreliminary data suggest potential cytotoxic effects against specific cancer cell lines, warranting further investigation into its use as an anticancer agent .

Q & A

Q. What are the key synthetic routes for preparing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, and what intermediates are critical?

The synthesis typically involves coupling a benzofuran-2-carboxamide precursor with a cyclopropylpyrimidine moiety. A general approach includes:

  • Step 1: Synthesis of 7-methoxy-1-benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes or via Pd-catalyzed coupling (see benzofuran core preparation in ).
  • Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with 6-cyclopropylpyrimidin-4-yl-methylamine (analogous to methods in , where benzofuran-2-carboxylic acid is coupled with an amine derivative under reflux in DMF).
  • Key intermediates: 7-Methoxy-1-benzofuran-2-carboxylic acid (InChI: InChI=1S/C10H8O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12) ) and 6-cyclopropylpyrimidin-4-yl-methylamine.
  • Yield optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–100°C) improves coupling efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR: Critical for verifying the benzofuran and pyrimidine moieties. For example, the methoxy group on benzofuran appears as a singlet near δ 3.8–4.0 ppm, while cyclopropyl protons resonate as multiplet signals at δ 0.6–1.2 ppm (as seen in analogous compounds in and ).
  • LC-MS/HPLC: Used to confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by reverse-phase HPLC with C18 columns, as in ).
  • X-ray crystallography: Resolves steric effects of the cyclopropyl group (though not explicitly reported in evidence, analogous structures in suggest utility).

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence cross-coupling reactions during synthesis?

The cyclopropyl group introduces steric hindrance, requiring tailored reaction conditions:

  • Catalyst selection: Bulky ligands (e.g., XPhos) improve coupling efficiency in Suzuki-Miyaura reactions (inferred from , where similar groups are coupled using Pd catalysts).
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, mitigating steric limitations .
  • Temperature control: Elevated temperatures (80–100°C) are often necessary to overcome kinetic barriers .

Q. What computational strategies predict binding affinity to target enzymes, and how do they align with experimental data?

  • Docking studies: Molecular docking (e.g., AutoDock Vina) models interactions between the benzofuran core and enzyme active sites. For example, the methoxy group may form hydrogen bonds with residues like Asp or Glu (as discussed in for maleimide derivatives).
  • MD simulations: Assess stability of ligand-protein complexes over time (≥50 ns trajectories recommended).
  • Experimental validation: Compare computational binding scores with IC50 values from enzyme inhibition assays (e.g., kinase assays in ). Discrepancies >10% suggest force field inaccuracies or protonation state mismatches .

Q. How can contradictory bioactivity data across assay conditions be resolved?

Discrepancies often arise from:

  • Assay variability: E.g., ATP concentrations in kinase assays ( notes ±20% variability in IC50 with 1 mM vs. 10 µM ATP).
  • Solution-phase aggregation: Use dynamic light scattering (DLS) to detect aggregates >100 nm, which reduce apparent activity. Add 0.01% Tween-80 to mitigate .
  • Statistical rigor: Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Q. What strategies optimize scaling from milligram to gram-scale synthesis?

Key challenges and solutions include:

  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures yield 45% recovery, as in ).
  • Exothermic reactions: Use jacketed reactors with controlled cooling (0–5°C) during amine coupling steps .
  • Process analytical technology (PAT): Inline FTIR monitors reaction progress in real-time, reducing batch failures .

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